2-Acetoxy-3'-trifluorobenzophenone
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Overview
Description
2-Acetoxy-3’-trifluorobenzophenone is a chemical compound with the molecular formula C16H11F3O3 and a molecular weight of 308.26 g/mol . It is known for its unique structure, which includes an acetoxy group and a trifluoromethyl group attached to a benzophenone core. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-3’-trifluorobenzophenone typically involves the acetylation of 3’-trifluorobenzophenone. The reaction is carried out using acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds as follows: [ \text{3’-trifluorobenzophenone} + \text{acetic anhydride} \rightarrow \text{2-Acetoxy-3’-trifluorobenzophenone} ]
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process generally involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxy-3’-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Formation of trifluorobenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
2-Acetoxy-3’-trifluorobenzophenone is employed in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Acetoxy-3’-trifluorobenzophenone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the trifluoromethyl group can participate in various chemical interactions. These interactions can affect molecular pathways and biological processes, although detailed mechanisms are still under investigation.
Comparison with Similar Compounds
Benzophenone: Lacks the acetoxy and trifluoromethyl groups, making it less reactive in certain chemical reactions.
2-Acetoxybenzophenone: Similar structure but lacks the trifluoromethyl group, affecting its chemical properties.
3’-Trifluorobenzophenone: Lacks the acetoxy group, which influences its reactivity and applications.
Properties
IUPAC Name |
[2-[3-(trifluoromethyl)benzoyl]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-8-3-2-7-13(14)15(21)11-5-4-6-12(9-11)16(17,18)19/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCCXWDYFZJOCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641557 |
Source
|
Record name | 2-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-95-0 |
Source
|
Record name | [2-(Acetyloxy)phenyl][3-(trifluoromethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890098-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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